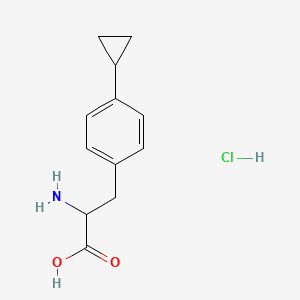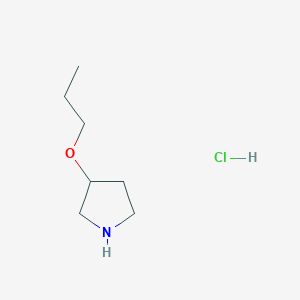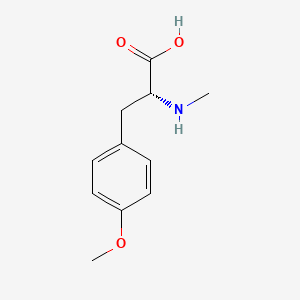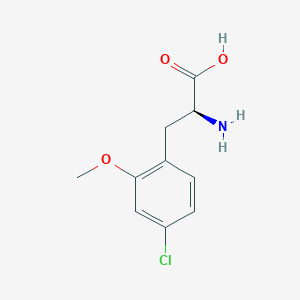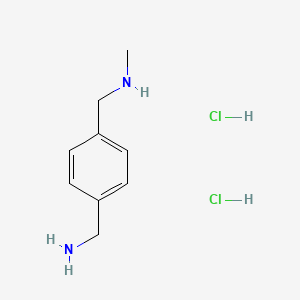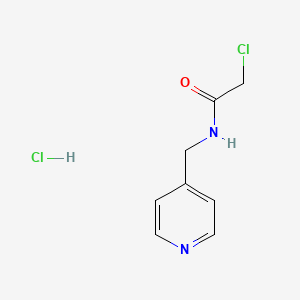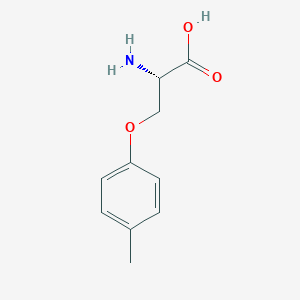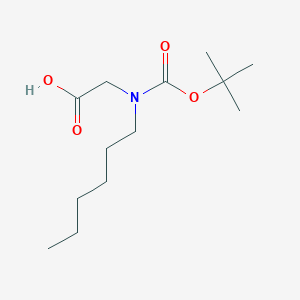
N-Boc-N-hexyl-glycine
Übersicht
Beschreibung
N-Boc-N-hexyl-glycine is a useful research compound. Its molecular formula is C13H25NO4 and its molecular weight is 259.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-N-hexyl-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N-hexyl-glycine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Amino Acids : It is utilized in the synthesis of novel α-amino acids containing the 1-hydroxypyrazole ring, which is important for developing new chemical compounds (Calí & Begtrup, 2002).
Building Block for Supramolecular Devices : It serves as a potential building block for the synthesis of polypeptide supramolecular devices, which are significant in nanotechnology and material science (Mazaleyrat et al., 1997).
Synthesis of Peptide Nucleic Acid Monomers : It's used in the synthesis of peptide nucleic acid (PNA) monomers, offering an alternative to Fmoc/Bhoc-protected PNA monomers, crucial in genetics and molecular biology (Wojciechowski & Hudson, 2008).
Allylation of Aldehydes and Imines : This compound promotes the allylation of aldehydes and imines, leading to the synthesis of highly stereoselective compounds, useful in organic chemistry (Li & Zhao, 2006).
Enantioselective Syntheses : It is used in enantioselective syntheses of chiral glycine derivatives, aiding in asymmetric induction in radical reactions, which is significant in the development of pharmaceuticals (Hamon et al., 1991).
Synthesis of α-Amino Acids : N-Boc-N-hexyl-glycine can be used for synthesizing α-amino acids like N-Boc-leucine, serine, and glycine derivatives in a single operation, important for medicinal chemistry and biochemistry (Mita et al., 2012).
Inhibition of Thrombin Activity : It catalyzes the synthesis of pyrrolidine-2,3,4-tricarboxylic anhydrides, which inhibit thrombin (factor IIA) activity in vitro, important for therapeutic applications in blood clotting disorders (Kudryavtsev et al., 2011).
Study of Hydrolysis and Aminolysis : N-Hydroxysuccinimide-activated glycine-sepharose CL 6B, related to this compound, is used to study the hydrolysis and aminolysis of immobilized groups in both organic and aqueous medium, which is crucial in biotechnology and pharmaceutical development (Besselink et al., 1993).
Eigenschaften
IUPAC Name |
2-[hexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-8-9-14(10-11(15)16)12(17)18-13(2,3)4/h5-10H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTGZNLMXNKQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N-hexyl-glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



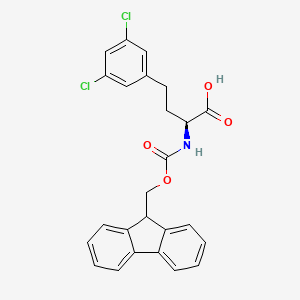

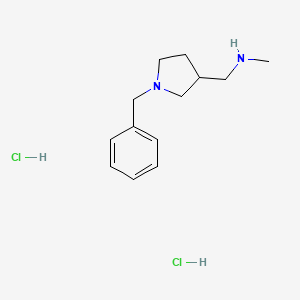

![4-[4-(Trifluoromethyl)phenyl]-4-piperidinol HCl](/img/structure/B8178862.png)
